molecular formula C20H22F3N3O3S B2583004 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 897621-25-9

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide

Katalognummer B2583004
CAS-Nummer: 897621-25-9
Molekulargewicht: 441.47
InChI-Schlüssel: UOBOUGRWTMWGAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide” is a chemical compound used in diverse scientific research areas due to its unique properties. It has been identified as a neuroprotective agent .


Synthesis Analysis

The synthesis of this compound involves the use of affinity chromatography. Active and inactive representatives of N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-arylamides bearing an extended linker were synthesized and immobilized on an agarose-based matrix .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a phenylpiperazine moiety, a sulfonyl group, and a trifluoromethyl group.


Chemical Reactions Analysis

The compound has been studied for its interactions with dopamine D2 and 5-hydroxytryptamine 5HT(1A) receptors .

Wissenschaftliche Forschungsanwendungen

Environmental Presence and Human Exposure

  • Perfluorinated Sulfonamides in Indoor and Outdoor Air : A study highlighted the widespread occurrence of perfluorinated alkyl sulfonamides (PFASs) in indoor air, house dust, and outdoor air. These compounds, used in consumer products for surface protection, demonstrated significant indoor concentrations, suggesting indoor air as an important source to the external environment. Human exposure assessment indicated that inhalation and dust ingestion pathways are significant, with children particularly exposed through dust ingestion (Shoeib et al., 2005).

Pharmacokinetics and Metabolism

  • Orexin Receptor Antagonist : A study on the orexin 1 and 2 receptor antagonist, SB-649868, revealed its metabolism and disposition in humans. This work provides insights into the elimination pathways and the formation of metabolites following administration, highlighting the complexity of drug metabolism that could be relevant for understanding similar compounds (Renzulli et al., 2011).

Potential Effects on Human Health

  • Effects on Infant Neurobehavior : Research on prenatal exposure to polybrominated diphenyl ethers (PBDEs) and polyfluoroalkyl chemicals (PFCs) explored their impact on early infant neurobehavior. The study found associations between prenatal PFC concentrations and infant neurobehavioral profiles, suggesting the need for further investigation into the effects of environmental contaminants on development (Donauer et al., 2015).

Recreational Use and Clinical Effects

  • 'Party Pill' Drug Pharmacokinetics : An investigation into the pharmacokinetics of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), used in 'party pills', in humans, provided data on their absorption, peak plasma concentrations, metabolism, and excretion. This study aids in understanding the behavior of recreational drugs in the body, which could inform safety and regulatory measures (Antia et al., 2009).

Wirkmechanismus

Target of Action

The primary targets of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide Similar compounds have been shown to interact with serotonin (5-ht) receptors and dopamine D2 and 5-hydroxytryptamine 5-HT1A receptors . These receptors play crucial roles in various physiological processes, including mood regulation, reward, and cognition.

Mode of Action

The exact mode of action of This compound Compounds with similar structures have been shown to inhibit the reuptake of serotonin (5-ht) . This suggests that This compound might interact with its targets to modulate neurotransmitter levels in the brain.

Pharmacokinetics

The pharmacokinetic properties of This compound Similar compounds have been shown to be stable in human liver microsomes, suggesting good pharmacokinetic properties .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been shown to effectively antagonize the depletion of serotonin in the hypothalamus induced by chlorphenylpiperazine (pca) and reduce immobility time in the forced swim test (fst) in rats . This suggests that This compound may have antidepressant effects.

Zukünftige Richtungen

The compound’s potential for neuroprotective activity suggests it could be further explored in the field of neuroscience .

Eigenschaften

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O3S/c21-20(22,23)17-6-4-5-16(15-17)19(27)24-9-14-30(28,29)26-12-10-25(11-13-26)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBOUGRWTMWGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.